molecular formula C18H27N3O B5301951 N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

Cat. No.: B5301951
M. Wt: 301.4 g/mol
InChI Key: YXICXJPOVDQMAX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C18H27N3O and a molecular weight of 301.42648 g/mol It is known for its unique structure, which includes a cyclopentyl group, a piperazine ring, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves the reaction of cyclopentylamine with 2-(4-(2-methylphenyl)piperazin-1-yl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of a cyclopentyl group.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-15-6-2-5-9-17(15)21-12-10-20(11-13-21)14-18(22)19-16-7-3-4-8-16/h2,5-6,9,16H,3-4,7-8,10-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXICXJPOVDQMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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